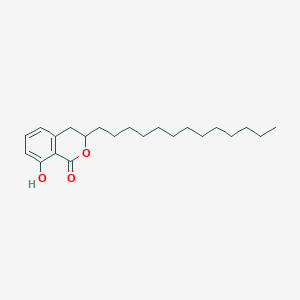![molecular formula C14H30O2Si B14189485 (3R)-3-[(Triethylsilyl)oxy]octanal CAS No. 918410-10-3](/img/structure/B14189485.png)
(3R)-3-[(Triethylsilyl)oxy]octanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[(Triethylsilyl)oxy]octanal is an organic compound that features a silyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(Triethylsilyl)oxy]octanal typically involves the protection of an alcohol group using triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the silyl ether. The aldehyde functionality can be introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale protection of alcohols followed by selective oxidation. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[(Triethylsilyl)oxy]octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic conditions, regenerating the free alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products Formed
Oxidation: (3R)-3-[(Triethylsilyl)oxy]octanoic acid.
Reduction: (3R)-3-[(Triethylsilyl)oxy]octanol.
Substitution: (3R)-3-hydroxyoctanal.
Scientific Research Applications
(3R)-3-[(Triethylsilyl)oxy]octanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional group compatibility.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-[(Triethylsilyl)oxy]octanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether can be cleaved to reveal a hydroxyl group. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-[(Trimethylsilyl)oxy]octanal: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
(3R)-3-[(Tert-butyldimethylsilyl)oxy]octanal: Features a tert-butyldimethylsilyl group, offering different steric and electronic properties.
Uniqueness
(3R)-3-[(Triethylsilyl)oxy]octanal is unique due to the triethylsilyl group, which provides a balance between steric bulk and reactivity. This makes it a versatile protecting group in organic synthesis, offering stability under various reaction conditions while being easily removable when needed.
Properties
CAS No. |
918410-10-3 |
|---|---|
Molecular Formula |
C14H30O2Si |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
(3R)-3-triethylsilyloxyoctanal |
InChI |
InChI=1S/C14H30O2Si/c1-5-9-10-11-14(12-13-15)16-17(6-2,7-3)8-4/h13-14H,5-12H2,1-4H3/t14-/m1/s1 |
InChI Key |
YCNUGURACRFHSY-CQSZACIVSA-N |
Isomeric SMILES |
CCCCC[C@H](CC=O)O[Si](CC)(CC)CC |
Canonical SMILES |
CCCCCC(CC=O)O[Si](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)

![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenoxy)ethyl]phenyl]-](/img/structure/B14189413.png)
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)




![3-[(4-Chlorophenyl)methyl]-4-methylpyridine](/img/structure/B14189460.png)

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)

![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)
